Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate

Description

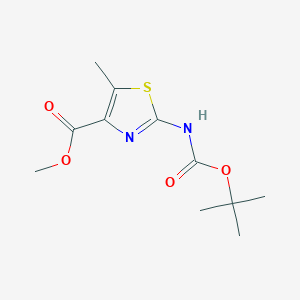

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate is a thiazole derivative featuring a Boc-protected amino group at position 2, a methyl substituent at position 5, and a methyl ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting agents. Its Boc group enhances stability during synthetic processes, while the ester moiety allows for further functionalization .

Properties

IUPAC Name |

methyl 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-7(8(14)16-5)12-9(18-6)13-10(15)17-11(2,3)4/h1-5H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUJXYVGZKFYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of the amino group protected by the tert-butoxycarbonyl (Boc) group.

- Esterification to form the methyl ester functionality at the 4-position of the thiazole ring.

The key intermediate for this synthesis is often a 2-amino-5-methylthiazole-4-carboxylate derivative, which is subsequently protected and esterified.

Cyclization and Thiazole Ring Formation

The thiazole ring is typically constructed through cyclization involving precursors such as ethyl 2-chloroacetoacetate or related α-haloketones and thiourea or thioamide derivatives. For example, ethyl 2-chloroacetoacetate reacts with a suitable sulfur and nitrogen source under controlled conditions to form the thiazole core.

Introduction of Boc-Protected Amino Group

The amino group at the 2-position of the thiazole ring is introduced and protected by the tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting the free amino thiazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The Boc protection step is crucial for stabilizing the amino functionality and facilitating purification.

Esterification to Methyl Ester

The carboxylic acid group at the 4-position of the thiazole ring is esterified to the methyl ester using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride. Alternatively, direct esterification from the acid precursor with methanol under acidic catalysis (e.g., sulfuric acid or HCl) can be employed.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Ethyl 2-chloroacetoacetate + thiourea, reflux | Formation of thiazole ring |

| 2 | Amino group introduction | Ammonia or amine source | Introduction of amino functionality |

| 3 | Boc protection | Di-tert-butyl dicarbonate, base (TEA) | Protection of amino group |

| 4 | Esterification | Methyl iodide or methanol + acid/base | Formation of methyl ester |

| 5 | Purification | Recrystallization or chromatography | Isolation of pure product |

Detailed Experimental Procedures

Synthesis of 2-Amino-5-methylthiazole-4-carboxylate (Intermediate)

- React ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux to form the thiazole ring.

- Isolate the product by filtration and purification.

- Hydrolyze the ester group if necessary to obtain the carboxylic acid.

- Amination at the 2-position is typically inherent in the cyclization step or introduced via substitution reactions.

Boc Protection of the Amino Group

- Dissolve the 2-amino-5-methylthiazole-4-carboxylate intermediate in anhydrous dichloromethane.

- Add triethylamine as a base.

- Slowly add di-tert-butyl dicarbonate (Boc2O) at 0°C to the reaction mixture.

- Stir the reaction at room temperature for several hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, quench with water, extract the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the Boc-protected amino thiazole ester.

Esterification to Methyl Ester

- If the carboxylic acid is present, dissolve it in methanol.

- Add catalytic sulfuric acid or hydrochloric acid.

- Reflux the mixture for several hours.

- Neutralize the reaction mixture with sodium bicarbonate.

- Extract the product, dry, and purify by recrystallization to yield the methyl ester derivative.

Characterization and Analytical Data

| Analytical Technique | Purpose | Typical Data for this compound |

|---|---|---|

| 1H-NMR | Confirm proton environment and Boc group | Signals for Boc tert-butyl protons (~1.4 ppm, singlet), methyl protons on thiazole (~2.3 ppm), ester methyl (~3.8 ppm), and aromatic/heterocyclic protons (6.5–7.5 ppm) |

| 13C-NMR | Confirm carbon environments | Signals for carbonyl carbons (~165–170 ppm), Boc carbons (~80 ppm), methyl carbons (~20–30 ppm) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 272.32 corresponding to C11H16N2O4S |

| Melting Point | Purity and identity confirmation | Reported melting point around 100–120°C (varies with polymorphs) |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for carbamate (Boc) C=O (~1700 cm^-1), ester C=O (~1730 cm^-1), and NH stretching (~3300 cm^-1) |

Research Results and Optimization Notes

- The use of ethyl 2-chloroacetoacetate as a cyclization precursor is advantageous due to its reactivity and availability.

- Boc protection improves the stability of the amino group and facilitates purification by preventing side reactions during esterification.

- Reaction temperature control during Boc protection (0°C to room temperature) is critical to minimize side products.

- Purification by silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures yields high-purity product.

- Storage under inert atmosphere at low temperature (0–6°C) is recommended to prevent hydrolysis or degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amine derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The Boc protecting group can be selectively removed to expose the amine functionality, allowing the compound to participate in further chemical reactions.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The following table highlights key structural analogs and their similarity to the target compound:

Key Findings

Functional Group Impact: Boc Protection: The Boc group in the target compound improves synthetic stability compared to analogs like Ethyl 2-amino-5-methylthiazole-4-carboxylate, which lacks protection and may require additional steps to prevent side reactions . Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity, facilitating membrane permeability in biological assays. In contrast, 2-((tert-Boc)amino)-5-methylthiazole-4-carboxylic acid (CAS 547763-09-7) has higher polarity due to the free carboxylic acid, limiting its utility in passive diffusion-based applications .

Aminomethyl Branching: Ethyl 2-(((tert-Boc)amino)methyl)thiazole-4-carboxylate (CAS 96929-05-4) introduces steric bulk at position 2, which may hinder interactions with flat binding pockets in enzyme targets .

Synthetic Considerations :

- The target compound shares synthetic pathways with analogs like tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (), where coupling reagents like EDCl and HOBt are employed to introduce carbamate or amide linkages. However, the methyl ester in the target compound simplifies purification compared to ethyl esters, which often require chromatographic separation .

Research Implications

- Drug Design: The Boc-protected amino group and methyl ester make the target compound a preferred intermediate for prodrug strategies or peptide conjugates.

- Selectivity Optimization : Substituting the methyl group at position 5 with bulkier or electron-deficient groups (e.g., CF₃) could modulate target selectivity, as seen in kinase inhibitor studies .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate (CAS No. 745078-03-9) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various therapeutic agents, including Dasatinib, a drug used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₄N₂O₄S, with a molecular weight of 258.29 g/mol. The compound features a thiazole ring, which is critical for its biological activity due to its ability to participate in various biochemical interactions.

This compound acts primarily as an intermediate in the synthesis of Dasatinib. Dasatinib functions as a dual Src/Abl and c-Kit inhibitor, effectively targeting pathways involved in cell proliferation and survival in cancer cells . The inhibition of these kinases is crucial for overcoming resistance mechanisms in certain leukemias.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through its role in synthesizing potent inhibitors. For instance, studies have shown that derivatives of thiazole compounds can inhibit various kinases involved in cancer progression .

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Abl/Src | Not specified | |

| Dasatinib | Abl/Src | 0.3 | |

| Novel thiazole derivative | HSET (KIFC1) | 2.7 |

Case Studies

- Dasatinib Synthesis : The synthesis of Dasatinib from this compound has been documented extensively. Lombardo et al. (2004) highlighted the importance of this intermediate in developing a drug that effectively targets imatinib-resistant CML and ALL patients .

- HSET Inhibition : A novel thiazole derivative has been reported to inhibit HSET with an IC50 value of 2.7 µM, showcasing the potential of thiazole-based compounds in cancer therapy . This compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells suggests its utility in disrupting aberrant cell division.

Therapeutic Implications

The biological activity of this compound extends beyond its role as an intermediate. Its derivatives are being explored for potential applications in treating various cancers due to their kinase inhibition capabilities. The ongoing research into thiazole compounds highlights their promise as therapeutic agents against resistant forms of leukemia and other malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.